

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Idetrexed Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Idetrexed trisodium |           |
| Cat. No.:            | B580062             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Abstract**

**Idetrexed trisodium** (also known as BGC 945, ONX 0801, and CT900) is a novel, potent, and selective small-molecule inhibitor of thymidylate synthase (TS). A key feature of Idetrexed is its targeted delivery to tumor cells that overexpress the  $\alpha$ -folate receptor (FR $\alpha$ ), a cell-surface glycoprotein prevalent in various solid tumors, including ovarian and non-small cell lung cancer. This targeted approach aims to enhance anti-tumor efficacy while minimizing systemic toxicity associated with conventional non-targeted antifolates. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **Idetrexed trisodium**, detailing its mechanism of action, data from preclinical and clinical studies, and experimental methodologies.

### Introduction

**Idetrexed trisodium** is a cyclopentaquinazoline-based antifolate that gains entry into cancer cells via FRα-mediated endocytosis. Unlike many other antifolates, it has a low affinity for the reduced folate carrier (RFC), which is ubiquitously expressed in normal tissues, thereby reducing the potential for off-target toxicities. Once inside the cell, Idetrexed is polyglutamated, which enhances its retention and inhibitory activity against thymidylate synthase. The inhibition of TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP),



leads to depletion of the downstream deoxythymidine triphosphate (dTTP) pool. This imbalance in deoxynucleotide triphosphates results in misincorporation of uracil into DNA, leading to DNA damage, cell cycle arrest in the S-phase, and ultimately, apoptosis.

# Pharmacodynamics: Mechanism of Action and Cellular Effects

Idetrexed is a potent inhibitor of thymidylate synthase with a Ki of 1.2 nM. Its primary pharmacodynamic effect is the disruption of DNA synthesis and repair, leading to cell death in  $FR\alpha$ -overexpressing cancer cells.

# **Signaling Pathway**

The mechanism of action of Idetrexed involves several key steps, from receptor binding to the induction of apoptosis.



Click to download full resolution via product page

Caption: Mechanism of action of **Idetrexed trisodium**.

### **In Vitro Potency**

Idetrexed has demonstrated potent anti-proliferative activity in various cancer cell lines, with its efficacy correlating with the level of  $FR\alpha$  expression.



| Cell Line                     | IC50    |  |  |  |
|-------------------------------|---------|--|--|--|
| A431                          | 6.6 µM  |  |  |  |
| A431-FBP (FRα overexpressing) | 1.1 nM  |  |  |  |
| КВ                            | 3.3 nM  |  |  |  |
| IGROV-1                       | 90 nM   |  |  |  |
| JEG-3                         | 0.32 μΜ |  |  |  |
| Source: MedChemExpress        |         |  |  |  |

# **Pharmacokinetics**

The pharmacokinetic profile of Idetrexed has been evaluated in both preclinical and clinical settings.

## **Preclinical Pharmacokinetics in Mice**

In preclinical studies involving mice bearing KB tumors, Idetrexed exhibited rapid plasma clearance and distribution to tissues following intravenous administration.

| Parameter                            | Value            |  |  |
|--------------------------------------|------------------|--|--|
| Dose                                 | 100 mg/kg (i.v.) |  |  |
| Plasma Clearance                     | 0.021 L/h        |  |  |
| Terminal Half-life (Plasma)          | 2 hours          |  |  |
| Terminal Half-life (Liver)           | 0.6 hours        |  |  |
| Terminal Half-life (Kidney)          | 5 hours          |  |  |
| Terminal Half-life (Spleen)          | 21 hours         |  |  |
| Terminal Half-life (Tumor)           | 28 hours         |  |  |
| Source: Institute of Cancer Research |                  |  |  |



# **Clinical Pharmacokinetics in Humans**

A Phase I clinical trial (NCT02360345; also referred to as the CT900 study) evaluated the pharmacokinetics of Idetrexed in patients with solid tumors. The plasma concentration-time data were analyzed using noncompartmental methods.



| Dose<br>Cohort<br>(mg/m²) | Tmax (h)          | Cmax<br>(ng/mL) | AUC0-24<br>(h·ng/mL) | AUClast<br>(h·ng/mL) | CL (mL/h)  | Vss (mL)       |
|---------------------------|-------------------|-----------------|----------------------|----------------------|------------|----------------|
| 1 (qWk)                   | 1.0 (1.0-<br>1.0) | 487 ± 70        | 884 ± 158            | 906 ± 161            | 1857 ± 336 | 3280 ± 970     |
| 2 (qWk)                   | 1.0 (1.0-<br>1.0) | 1020 ± 191      | 2004 ± 404           | 2038 ± 405           | 1656 ± 321 | 3387 ± 739     |
| 4 (qWk)                   | 1.0 (1.0-<br>1.0) | 2017 ± 186      | 4673 ± 743           | 4731 ± 760           | 1432 ± 224 | 3093 ± 459     |
| 6 (qWk)                   | 1.0 (1.0-<br>1.0) | 3633 ±<br>1050  | 7943 ±<br>2768       | 8023 ±<br>2806       | 1297 ± 452 | 2623 ±<br>1014 |
| 2 (q2Wk)                  | 1.0 (1.0-<br>1.0) | 1023 ± 121      | 1965 ± 147           | 1993 ± 145           | 1683 ± 123 | 3150 ± 290     |
| 4 (q2Wk)                  | 1.0 (1.0-<br>1.0) | 2253 ± 467      | 4590 ±<br>1039       | 4641 ±<br>1060       | 1461 ± 301 | 3060 ± 492     |
| 8 (q2Wk)                  | 1.0 (1.0-<br>1.0) | 4190 ± 601      | 11020 ±<br>2040      | 11113 ±<br>2087      | 1218 ± 213 | 2833 ± 481     |
| 12 (q2Wk)                 | 1.0 (1.0-<br>1.0) | 5101 ±<br>1133  | 17967 ±<br>4600      | 18133 ±<br>4683      | 1133 ± 276 | 2697 ± 610     |

Data are presented as

geometric mean ±

geometric

SD, except

for Tmax

which is

median

(range).

Source:

Clinical





Cancer

Research

# Experimental Protocols Preclinical In Vivo Study in Mice

A representative experimental workflow for evaluating the in vivo efficacy and pharmacokinetics of Idetrexed is outlined below.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for Idetrexed evaluation.



### Methodology Details:

- Animal Model: Athymic nude mice are typically used to prevent rejection of human tumor xenografts.
- Tumor Cell Line: KB cells, which are known to overexpress the folate receptor, are a common choice for subcutaneous implantation.
- Drug Formulation: Idetrexed trisodium is dissolved in a suitable vehicle, such as saline, for injection.
- Dosing Regimen: Dosing can be administered as a single dose for pharmacokinetic studies or as multiple doses for efficacy studies.
- Sample Collection: Blood samples are collected via standard procedures (e.g., retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant. Tissues are excised, weighed, and snap-frozen.
- Bioanalytical Method: Drug concentrations in plasma and tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacodynamic Assessment: Thymidylate synthase inhibition in tumor tissue can be assessed by measuring the levels of FdUMP (the active metabolite of 5-FU, used as a surrogate for TS binding) or by using an ELISA-based assay for total and free TS.

### **Phase I Clinical Trial Protocol**

The Phase I clinical trial of Idetrexed (CT900) followed a 3+3 dose-escalation design.





Click to download full resolution via product page

Caption: Phase I clinical trial workflow for Idetrexed.



### Methodology Details:

- Study Design: A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
- Patient Population: Patients with advanced solid tumors for which standard therapy was no longer effective were enrolled.
- Drug Administration: Idetrexed was administered as an intravenous infusion.
- Pharmacokinetic Analysis: Blood samples for PK analysis were collected at predefined time points. Plasma concentrations of Idetrexed were determined by a validated LC-MS/MS method. PK parameters were calculated using noncompartmental analysis.
- Pharmacodynamic Analysis: In a subset of patients, 18F-fluorothymidine (18F-FLT) positron
  emission tomography (PET) scans were performed before and after treatment to assess the
  in-tumor inhibition of thymidylate synthase. An increase in 18F-FLT uptake is indicative of TS
  inhibition.

# Conclusion

**Idetrexed trisodium** is a promising novel thymidylate synthase inhibitor with a unique tumor-targeting mechanism mediated by the  $\alpha$ -folate receptor. This targeted delivery translates to a favorable pharmacokinetic profile, with prolonged tumor retention and a distinct safety profile compared to non-targeted antifolates. The pharmacodynamic effects are directly linked to its mechanism of action, with potent inhibition of thymidylate synthase leading to cell cycle arrest and apoptosis in FR $\alpha$ -overexpressing tumors. The data from preclinical and Phase I clinical studies support the continued development of Idetrexed as a potential new therapeutic option for patients with FR $\alpha$ -positive cancers.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Idetrexed Trisodium]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b580062#pharmacokinetics-and-pharmacodynamics-of-idetrexed-trisodium]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com